molecular formula C11H13ClF3NO2 B2462420 Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride CAS No. 2137606-35-8

Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride

Cat. No. B2462420
CAS RN: 2137606-35-8
M. Wt: 283.68
InChI Key: YYHSKEJSOBUGNR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of this compound could involve a multistep process starting with the reaction of (3S)-3-amino-3-(phenyl)propanoic acid with trifluoroacetic anhydride to form (3S)-3-trifluoroacetyl-3-(phenyl)propanoic acid. This intermediate is then reacted with methyl alcohol to form methyl (3S)-3-trifluoroacetyl-3-(phenyl)propanoate, which is then converted to the final product by reacting it with hydrochloric acid.


Molecular Structure Analysis

The molecular formula of this compound is C11H13ClF3NO2. The InChI code is 1S/C11H12F3NO3.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)18-11(12,13)14;/h2-5,9H,6,15H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It has a molecular weight of 299.68 . The compound is stable under normal conditions of use and storage, and it is non-flammable and non-explosive.

Scientific Research Applications

Asymmetric Synthesis

Methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride has been used in the asymmetric synthesis of pharmacologically important compounds. For instance, an efficient asymmetric synthesis of (S)-methyl 3-[4-[2-hydroxy-3-(isopropyl amino) propoxy] phenyl] propanoate, employing hydrolytic kinetic resolution method using Jacobsen catalyst, has been described (Narsaiah & Kumar, 2011).

Organic Synthesis

The compound serves as a key intermediate in organic synthesis. For example, it's used in the preparation of 6-[(Trifluoromethyl) phenyl]-4-hydroxyl-2-aminopyrimidine, which is further used to synthesize novel imidazo[1,2-a]pyrimidine compounds (Liu, 2013).

Synthesis of Derivatives

It is also involved in the synthesis of a range of derivatives. For instance, the synthesis of 3-(phenylsulfonimidoyl)propanoate derivatives involves strategies for the imination of the key sulfoxide methyl 3-(penylsulfinyl)propanoate, revealing interesting conformational properties and potential for further application in chemical synthesis (Tye & Skinner, 2002).

Nucleophilic Reactions

The compound reacts with various nucleophiles and 1,3-binucleophiles, leading to the formation of acyclic and heterocyclic derivatives, demonstrating its versatility in nucleophilic reactions and the potential for creating diverse molecular structures (Sokolov & Aksinenko, 2010).

Safety and Hazards

The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO2.ClH/c1-17-10(16)6-9(15)7-2-4-8(5-3-7)11(12,13)14;/h2-5,9H,6,15H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYHSKEJSOBUGNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CC(C1=CC=C(C=C1)C(F)(F)F)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2137606-35-8
Record name methyl 3-amino-3-[4-(trifluoromethyl)phenyl]propanoate hydrochloride
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